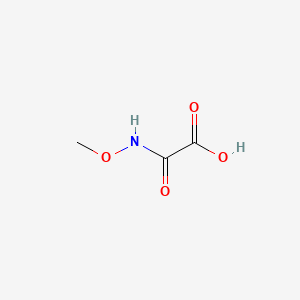
1-(3,5-Difluorophenethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenethyl group. The presence of fluorine atoms in the phenethyl group can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this method is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Análisis De Reacciones Químicas
1-(3,5-Difluorophenethyl)piperazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the reaction with diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines .
The compound can also undergo oxidation reactions, where it reacts with oxidizing agents to form different products. Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and bioactive compounds .
In biology and medicine, piperazine derivatives, including this compound, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties, such as the presence of fluorine atoms, make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenethyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as receptor modulators, enzyme inhibitors, and ion channel blockers . The presence of fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity.
The compound’s effects are mediated through its interaction with various receptors and enzymes in the body. For example, piperazine derivatives can act as GABA receptor agonists, leading to the modulation of neurotransmitter activity . This interaction can result in various physiological effects, such as sedation, muscle relaxation, and anticonvulsant activity.
Comparación Con Compuestos Similares
1-(3,5-Difluorophenethyl)piperazine can be compared with other similar compounds, such as 1-(2,3-dichlorophenyl)piperazine and 1-(3,5-difluorobenzyl)piperazine . These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring.
The presence of different substituents, such as fluorine or chlorine atoms, can significantly influence the compound’s chemical properties and biological activities.
Similar compounds include:
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(3,5-Difluorobenzyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
These compounds are studied for their potential therapeutic effects and are used as building blocks in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C12H16F2N2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[2-(3,5-difluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H16F2N2/c13-11-7-10(8-12(14)9-11)1-4-16-5-2-15-3-6-16/h7-9,15H,1-6H2 |
Clave InChI |
RJQBZDGOYWJECX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)

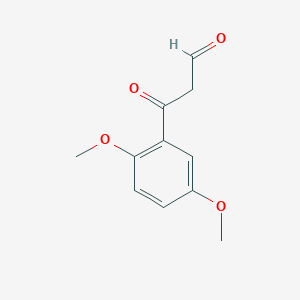

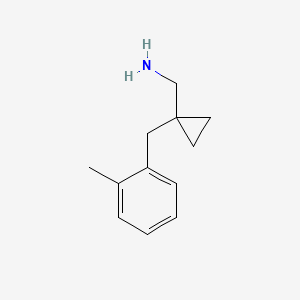
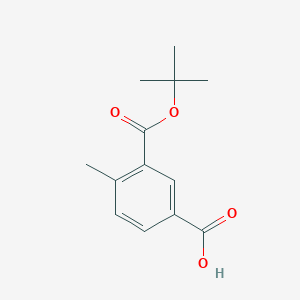




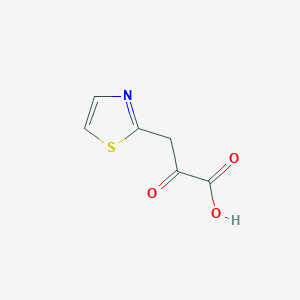
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
